Gedunin

Vue d'ensemble

Description

La gedunin est un métabolite secondaire triterpénoïde pentacyclique d'origine naturelle que l'on trouve principalement dans la famille des MeliaceaeLa this compound a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses effets antibactériens, insecticides, antipaludiques, antiallergiques, anti-inflammatoires, anticancéreux et neuroprotecteurs .

Applications De Recherche Scientifique

Anticancer Properties

Gedunin has demonstrated significant anticancer effects in various studies:

- Breast Cancer : this compound exhibits anti-proliferative activity against breast cancer cell lines, specifically MCF-7 and SkBr3. It induces apoptosis by altering cell cycle regulation and increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic markers .

- Pancreatic Cancer : Research indicates that this compound effectively induces apoptosis in pancreatic cancer cells through both intrinsic and extrinsic pathways. It also inhibits epithelial-mesenchymal transition (EMT), reducing the invasive and migratory capabilities of these cells. Furthermore, this compound disrupts sonic hedgehog signaling pathways, which are crucial for tumor metastasis .

- Glioblastoma : In glioblastoma models, this compound treatment leads to decreased cell proliferation and migration. It triggers apoptosis and reduces metalloproteinase activity, indicating its potential to impair glioblastoma invasiveness .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties:

- Skin Inflammation : In studies involving Cutibacterium acnes-induced skin inflammation, this compound significantly reduced inflammatory cytokines such as IL-1β and TNF-α. It operates primarily through the inhibition of NF-κB signaling pathways .

- Cytokine Modulation : this compound has been shown to downregulate pro-inflammatory cytokines in various models, suggesting its utility in managing inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated antibacterial properties against various pathogens:

- Antimalarial Activity : The compound has shown efficacy against malaria-causing parasites, contributing to its potential as a therapeutic agent in treating malaria .

- Insecticidal Properties : this compound's insecticidal activity further highlights its potential applications in agriculture as a natural pesticide .

Case Study 1: this compound in Pancreatic Cancer Treatment

A study investigated the effects of this compound on pancreatic cancer using xenograft mouse models. Results indicated that this compound treatment significantly reduced tumor volume and inhibited metastasis without notable toxicity to the host organism. Immunohistochemical analysis showed decreased expression of key oncogenic markers associated with tumor progression .

Case Study 2: this compound's Role in Glioblastoma

In an experimental setup involving GL261 glioblastoma cells, this compound was found to reduce cell proliferation and migration significantly. The study employed both in vitro and in vivo models to confirm the compound's efficacy in impairing tumor growth and vascularization within tumors .

Mécanisme D'action

Target of Action

Gedunin, a naturally occurring pentacyclic triterpenoid secondary metabolite , primarily targets the Heat Shock Protein (Hsp) and has been identified as an Hsp inhibitor . Hsp plays a crucial role in protein folding and helps protect cells from stress. It is broadly distributed in various tumor cells and has become a potential therapeutic target in various neurological diseases and cancers .

Mode of Action

this compound’s cytotoxic effect is due to its binding to the p23 co-chaperone of Hsp90 . This interaction leads to the degradation of proteasome via binding to p23 , which can result in the inhibition of cell proliferation .

Biochemical Pathways

this compound affects several biochemical pathways. It activates autophagy via modulation of the PI3K/Akt pathway . It also induces apoptosis via the intrinsic pathway . Furthermore, it inhibits metastasis via the downregulation of FAK, JNK, MMP .

Pharmacokinetics

The absorption, distribution, and excretion of this compound have been studied in a mammalian model . .

Result of Action

this compound triggers severe ROS generation leading to DNA damage and cell cycle arrest in the G2/M phase . This inhibits cell proliferation and can lead to cell death . It also has anti-cancer, anti-inflammatory, and neuroprotective effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant from which this compound is derived, the Meliaceae family, is distributed in tropical and subtropical regions . The environmental conditions in these regions may influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Gedunin has been found to interact with a variety of enzymes, proteins, and other biomolecules. One of the most significant discoveries was that this compound acts as a heat shock protein (Hsp) inhibitor . This interaction plays a crucial role in its biological activities.

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis and cytotoxicity in certain cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its role as a heat shock protein inhibitor is particularly significant in this regard .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its effects on metabolic flux or metabolite levels are part of its broad range of biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters and binding proteins. The effects on its localization or accumulation are part of its mechanism of action .

Subcellular Localization

It is likely that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la gedunin est complexe et implique de multiples étapes. Une voie de synthèse notable comprend une synthèse chimioenzymatique en treize étapes. Cette méthode implique l'utilisation de diverses réactions chimiques, notamment l'oxydation, la réduction et la cyclisation, pour construire la structure pentacyclique de la this compound .

Méthodes de production industrielle : La production industrielle de la this compound repose principalement sur l'extraction de sources naturelles, en particulier des graines d'Azadirachta indica. Le processus d'extraction implique une extraction par solvant suivie d'une purification par des techniques chromatographiques. Cette méthode garantit l'isolement de la this compound sous sa forme pure pour des applications ultérieures .

Analyse Des Réactions Chimiques

Types de réactions : La gedunin subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers dérivés, qui peuvent présenter des activités biologiques différentes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound, conduisant à la formation de nouveaux composés aux propriétés thérapeutiques potentielles.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions chimiques de la this compound comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les transformations souhaitées .

Principaux produits : Les principaux produits formés à partir des réactions chimiques de la this compound comprennent divers dérivés avec des groupes fonctionnels modifiés. Ces dérivés sont souvent étudiés pour leurs activités biologiques améliorées ou modifiées .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : La this compound est étudiée pour sa structure chimique et sa réactivité uniques, ce qui en fait un composé précieux pour la recherche en chimie synthétique.

Biologie : Les activités biologiques de la this compound, telles que ses propriétés antibactériennes et antipaludiques, en font un sujet d'intérêt en recherche biologique.

Médecine : La this compound a montré un potentiel dans le traitement de diverses maladies, notamment le cancer, les maladies neurodégénératives et les maladies infectieuses. .

5. Mécanisme d'action

La this compound exerce ses effets par le biais de multiples mécanismes. L'un des principaux mécanismes est l'inhibition de la protéine de choc thermique 90 (Hsp90), une chaperonne moléculaire impliquée dans la stabilisation et l'activation de diverses protéines clientes. En inhibant la Hsp90, la this compound perturbe la fonction de ces protéines clientes, conduisant à l'inhibition de la prolifération des cellules cancéreuses et à l'induction de l'apoptose. De plus, il a été démontré que la this compound inhibait l'activation des macrophages et réduisait la sensibilité des hépatocytes au facteur de nécrose tumorale alpha (TNF-α), contribuant à ses effets anti-inflammatoires .

Comparaison Avec Des Composés Similaires

La gedunin fait partie d'un groupe plus large de composés connus sous le nom de limonoides, que l'on trouve dans la famille des Meliaceae. Les composés similaires comprennent :

Azadirachtine : Un autre limonoide trouvé dans le neem, connu pour ses puissantes propriétés insecticides.

Nimbolide : Un limonoide aux activités anticancéreuses et anti-inflammatoires.

Salanine : Un limonoide aux propriétés insecticides et antipaludiques.

Comparée à ces composés similaires, la this compound est unique en raison de son large éventail d'activités biologiques et de sa capacité à inhiber les protéines de choc thermique, ce qui en fait un candidat prometteur pour des applications thérapeutiques .

Activité Biologique

Gedunin is a limonoid compound derived from the Meliaceae family, primarily found in the seeds of various plants. It has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. This article delves into the significant biological activities of this compound, supported by research findings and case studies.

1. Overview of this compound

This compound is recognized for its potential therapeutic properties. It has been studied extensively for its role in various disease models, particularly in cancer research. The compound's mechanism of action involves modulation of heat shock proteins (Hsp), which are critical in cellular stress responses.

This compound exhibits potent anticancer effects through several mechanisms:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including pancreatic and breast cancer cells. In pancreatic cancer cell lines such as HPAC, MIAPaCa-2, and PANC-1, this compound treatment resulted in significant apoptosis rates (46.5% to 88%) at concentrations as low as 25 μM .

- Inhibition of Metastasis : Research indicates that this compound inhibits epithelial-to-mesenchymal transition (EMT) and reduces migratory capabilities of cancer cells by downregulating key markers such as N-cadherin and Snail while upregulating E-cadherin .

2.2 Case Studies

- Pancreatic Cancer : A study demonstrated that this compound effectively suppressed tumor growth in xenograft mouse models by inhibiting sonic hedgehog signaling pathways, which are often activated in pancreatic cancers . Immunohistochemical analysis revealed decreased expression of Gli1 and Shh in treated tumors compared to controls.

- Gastric Cancer : In a rat model of gastric carcinogenesis, this compound was found to prevent MNNG-induced tumor formation and induced apoptosis via the HMGB1/PI3K/AKT signaling pathway .

3.1 Antibacterial and Antimicrobial Effects

This compound has demonstrated antibacterial activity against various pathogens. Its efficacy against bacterial strains can be attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes .

3.2 Anti-inflammatory Properties

Studies have shown that this compound exerts anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity may be beneficial in treating conditions characterized by chronic inflammation .

4. Summary of Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

5. Future Directions

The promising biological activities of this compound suggest potential applications in therapeutic settings, particularly in oncology and infectious diseases. Future research should focus on:

- Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects.

- Mechanistic Studies : Further elucidating the molecular pathways influenced by this compound.

- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic outcomes.

Propriétés

Numéro CAS |

2753-30-2 |

|---|---|

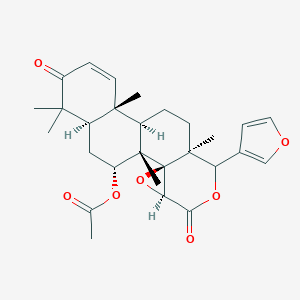

Formule moléculaire |

C28H34O7 |

Poids moléculaire |

482.6 g/mol |

Nom IUPAC |

[(1S,2R,4S,7S,8S,12R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate |

InChI |

InChI=1S/C28H34O7/c1-15(29)33-20-13-18-24(2,3)19(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)34-23(31)22-28(26,35-22)27(17,20)6/h8-10,12,14,17-18,20-22H,7,11,13H2,1-6H3/t17?,18?,20-,21+,22-,25-,26+,27+,28-/m1/s1 |

Clé InChI |

YJXDGWUNRYLINJ-POZBICLPSA-N |

SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)(C)C |

SMILES isomérique |

CC(=O)O[C@@H]1CC2[C@](C=CC(=O)C2(C)C)(C3[C@@]1([C@]45[C@H](O4)C(=O)O[C@H]([C@@]5(CC3)C)C6=COC=C6)C)C |

SMILES canonique |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)(C)C |

Pictogrammes |

Irritant |

Synonymes |

gedunin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.